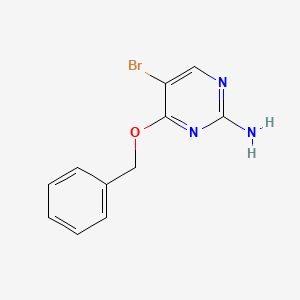

4-(Benzyloxy)-5-bromopyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Benzyloxy)-5-bromopyrimidin-2-amine is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

4-(Benzyloxy)-5-bromopyrimidin-2-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity

Research indicates that derivatives of bromopyrimidine compounds exhibit significant anticancer properties due to their ability to inhibit specific kinases involved in tumor growth. For instance, studies have shown that similar compounds can effectively modulate pathways associated with cancer cell proliferation and survival.

Materials Science

This compound can be incorporated into polymers or other materials to impart enhanced properties such as thermal stability and electronic conductivity. Its unique structure allows for the development of advanced materials with tailored functionalities.

Example: Conductive Polymers

Incorporating this compound into conductive polymer matrices has been explored to improve electronic properties, making it suitable for applications in organic electronics and sensors.

Biological Studies

The compound is utilized in biological research to study various mechanisms involving pyrimidine derivatives. Its interactions with biological targets can provide insights into metabolic pathways and disease mechanisms.

Example: Inhibition Studies

Studies have demonstrated that this compound can inhibit specific enzymes related to inflammatory responses, suggesting its potential use in treating inflammatory diseases.

Potential Pathways

- Kinase Inhibition: The compound's bromine atom and benzyloxy group influence its binding affinity, making it effective against certain kinases.

- Receptor Modulation: Structural modifications can enhance specificity toward certain receptors, leading to potential therapeutic effects.

Uniqueness

The presence of the bromine atom in this compound enhances its chemical reactivity compared to similar compounds with chlorine or fluorine. This property may lead to improved pharmacological profiles and greater efficacy in biological applications.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 is highly susceptible to nucleophilic substitution due to electron-withdrawing effects of the pyrimidine ring. Key reactions include:

Mechanistic Insight : The electron-deficient pyrimidine ring directs nucleophilic attack to position 5. Steric hindrance from the benzyloxy group limits reactivity at position 4.

Debenzylation Reactions

The benzyloxy group can be cleaved under acidic or reductive conditions:

Applications : Debenzylation is critical for generating hydroxyl intermediates used in further functionalization, such as phosphorylation or glycosylation.

Oxidation of the Amine Group:

The 2-amine group undergoes oxidation to form nitro or imine derivatives:

-

H₂O₂/Na₂WO₄ : Converts −NH₂ to −NO₂ at 60°C in acetic acid (65% yield) .

-

MnO₂ : Forms a Schiff base upon reaction with aldehydes (e.g., benzaldehyde) in toluene under reflux .

Reduction of the Pyrimidine Ring:

-

H₂/Pd-C : Partial reduction of the pyrimidine ring to dihydropyrimidine derivatives under high-pressure hydrogenation (40 psi, 50% conversion) .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling:

Key Finding : Electron-rich aryl boronic acids enhance coupling efficiency due to improved transmetalation kinetics .

Functionalization of the Amine Group

The 2-amine participates in acylation and alkylation:

| Reagent | Product | Conditions |

|---|---|---|

| Acetyl chloride | 2-Acetamido-4-(benzyloxy)-5-bromopyrimidine | Pyridine, 0°C → RT |

| Methyl iodide | 2-(Methylamino)-4-(benzyloxy)-5-bromopyrimidine | K₂CO₃, DMF, 60°C |

Limitation : Over-alkylation is mitigated by using bulky bases like DIPEA.

Diazotization:

-

Treatment with NaNO₂/HCl at 0°C generates a diazonium intermediate, which can undergo Sandmeyer reactions to introduce −Cl or −CN groups .

Ring Expansion:

属性

分子式 |

C11H10BrN3O |

|---|---|

分子量 |

280.12 g/mol |

IUPAC 名称 |

5-bromo-4-phenylmethoxypyrimidin-2-amine |

InChI |

InChI=1S/C11H10BrN3O/c12-9-6-14-11(13)15-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15) |

InChI 键 |

QQUURFREBSVNMH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2Br)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。